molecular formula C13H15NO3 B1331619 (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester CAS No. 428518-44-9

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B1331619
CAS No.: 428518-44-9
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-NSHDSACASA-N
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Description

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a benzyl group, and a carboxylic acid ester, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amide bond formation.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale cyclization: Utilizing automated reactors to ensure consistent yield and purity.

    Efficient benzylation:

    High-throughput esterification: Using advanced catalytic systems to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives are typically formed.

    Substitution: Various substituted pyrrolidine derivatives can be synthesized.

Scientific Research Applications

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is utilized in several fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: In the production of fine chemicals and as a building block in material science.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: The enantiomer of the compound, with different biological activity.

    1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester.

    1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: The non-esterified form of the compound.

Uniqueness

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific chiral configuration, which imparts distinct biological properties compared to its enantiomer and other analogs. This uniqueness makes it valuable in the synthesis of chiral drugs and in studies requiring enantiomerically pure compounds.

Properties

IUPAC Name

methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350778
Record name (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-44-9
Record name Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428518-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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